3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole

Regiochemistry Chemical purity Vendor comparison

3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole (CAS 1344701-64-9) is a synthetic small molecule within the 1,2,4-oxadiazole family, featuring a 5-chloro-2-isopropoxyphenyl substituent at the 3-position and a piperidin-2-yl moiety at the 5-position of the central oxadiazole ring. The compound has a molecular weight of 321.8 g/mol and the molecular formula C₁₆H₂₀ClN₃O₂.

Molecular Formula C16H20ClN3O2
Molecular Weight 321.80 g/mol
Cat. No. B11812933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole
Molecular FormulaC16H20ClN3O2
Molecular Weight321.80 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)Cl)C2=NOC(=N2)C3CCCCN3
InChIInChI=1S/C16H20ClN3O2/c1-10(2)21-14-7-6-11(17)9-12(14)15-19-16(22-20-15)13-5-3-4-8-18-13/h6-7,9-10,13,18H,3-5,8H2,1-2H3
InChIKeyQHWMBKNRXCSAAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole (CAS 1344701-64-9): Procurement-Ready Oxadiazole Scaffold for Screening Collections


3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole (CAS 1344701-64-9) is a synthetic small molecule within the 1,2,4-oxadiazole family, featuring a 5-chloro-2-isopropoxyphenyl substituent at the 3-position and a piperidin-2-yl moiety at the 5-position of the central oxadiazole ring . The compound has a molecular weight of 321.8 g/mol and the molecular formula C₁₆H₂₀ClN₃O₂ . It currently appears primarily in vendor screening catalogues as a research-grade building block, with standard purity specifications of 95% .

Why 3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole Cannot Be Swapped for Structural Analogs Without Experimental Validation


The substitution pattern on the central 1,2,4-oxadiazole ring—specifically the position of the piperidinyl attachment (2-yl vs. 3-yl)—creates distinct molecular geometries even when the empirical formula remains unchanged. The piperidin-2-yl isomer (CAS 1344701-64-9) and its piperidin-3-yl congener (CAS 1344692-06-3) both possess the formula C₁₆H₂₀ClN₃O₂ and MW 321.8 g/mol , yet the altered nitrogen placement is known in the oxadiazole class to affect hydrogen-bonding vectors and target engagement [1]. Class-level oxadiazole patent literature demonstrates that regioisomerism on the piperidine ring can differentiate receptor subtype selectivity and metabolic stability outcomes [1]. Consequently, substituting one regioisomer for another without supporting biological data risks invalidating structure-activity relationships in a screening campaign.

3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole: Quantified Differentiation Evidence Against Comparators


Regioisomeric Purity Specification: Piperidin-2-yl vs. Piperidin-3-yl Isomer in Vendor Catalogues

The commercially offered piperidin-2-yl isomer (target compound) and the piperidin-3-yl isomer are supplied with identical minimum purity specifications of 95%, but each possesses a unique CAS registry number (1344701-64-9 vs. 1344692-06-3, respectively), confirming they are distinct chemical entities with distinct regioisomeric connectivity . No quantitative biological activity data distinguishing the two regioisomers are publicly available; therefore, any claims of differential target engagement rely on class-level precedent rather than direct experimental evidence for this specific pair.

Regiochemistry Chemical purity Vendor comparison

Patent Class Positioning: Oxadiazole-Piperidine Scaffolds in S1P1 Agonist Intellectual Property

The substituted oxadiazole compound class to which the target compound belongs is encompassed within the Markush claims of US Patent 9,187,437 B2, covering oxadiazole compounds as S1P1 agonists [1]. This patent demonstrates that oxadiazole-piperidine hybrids are pharmacologically active scaffolds for sphingosine-1-phosphate receptor modulation. However, the target compound is not specifically exemplified in this granted patent, and no quantitative selectivity, potency, or pharmacokinetic data for the target compound can be extracted from it.

S1P1 receptor Patent landscape Autoimmune disease

Oxadiazole-Piperidine Class Activity in Metabolic Disorder Patents: GPR119 and DPP-IV Context

Patent literature (e.g., US 2010/0286112 A1) describes oxadiazole-piperidine compounds as inhibitors of dipeptidyl peptidase IV (DPP-IV) or agonists of the glucose-dependent insulinotropic receptor (GPR119) for the treatment of metabolic disorders [1]. The target compound's structural features—a 1,2,4-oxadiazole core with a piperidine substituent—align with the general pharmacophore motifs claimed in these filings. No IC₅₀, EC₅₀, or other quantitative activity metrics specific to the target compound are reported.

GPR119 agonist Type 2 diabetes Metabolic disorders

Recommended Procurement and Application Scenarios for 3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole Based on Available Evidence


Diversity-Oriented Screening Library Enrichment for S1P1 and Metabolic Disease Targets

Given the compound's structural alignment with patent-protected oxadiazole-piperidine scaffolds active at S1P1 [1] and GPR119/DPP-IV [2], procurement is most justified for organizations building diversity sets targeting GPCR-mediated metabolic or autoimmune pathways. The compound serves as a regioisomerically defined probe for preliminary screening, with the understanding that all target-specific potency and selectivity data must be generated in-house.

Regioisomeric Selectivity Profiling in Structure-Activity Relationship (SAR) Studies

For medicinal chemistry teams exploring oxadiazole-based lead series, the availability of the piperidin-2-yl isomer (CAS 1344701-64-9) alongside the piperidin-3-yl analog (CAS 1344692-06-3) [1] enables systematic evaluation of how piperidine attachment position influences target binding. This regioisomeric pair is suitable for parallel synthesis, crystallography, or computational docking studies aimed at resolving preferred binding vectors.

Freedom-to-Operate and Prior Art Analysis for Oxadiazole-Piperidine Patent Landscapes

The compound's core scaffold is captured within granted US Patent 9,187,437 B2 [1], making it a relevant reference standard for IP due-diligence exercises. Patent analysts and legal teams procuring this compound can use it as a representative structure for Markush claim mapping and to assess the breadth of existing oxadiazole-piperidine patent estates.

Quote Request

Request a Quote for 3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.